4-Phenylnicotinonitrile
Overview
Description
4-Phenylnicotinonitrile is an organic compound with the molecular formula C12H8N2. It is a derivative of nicotinonitrile, characterized by the presence of a phenyl group attached to the fourth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various heterocyclic compounds and its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with phenylboronic acid in the presence of ammonium persulfate, zinc trifluoromethanesulfonate, and silver nitrate in a dichloromethane-water mixture. The reaction is carried out at room temperature for four hours, yielding this compound with a regioselective substitution .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions. For instance, a one-pot synthesis method using 3-acetylcoumarin, aromatic aldehydes, and malononitrile in the presence of silica-supported perchloric acid under solvent-free conditions has been reported. This method offers high yields, catalyst recyclability, and an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Phenylnicotinonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenylnicotinonitrile and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives exhibit strong binding affinities to enzymes such as acetylcholinesterase, suggesting their potential as inhibitors. The binding interactions are often facilitated by the presence of functional groups that interact with the active sites of the target enzymes .
Comparison with Similar Compounds
- 2-Amino-6-methyl-4-phenylnicotinonitrile
- Coumarin-linked nicotinonitrile derivatives
- Pyridine-2 (H)-one derivatives
Properties
IUPAC Name |
4-phenylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKSTMUOXBUQHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416000 | |
Record name | 4-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-51-5 | |
Record name | 4-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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